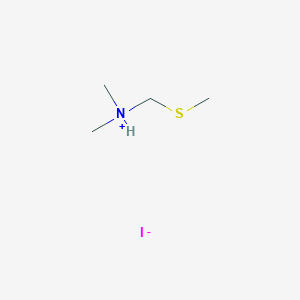
(2-Aminobutyl)(propan-2-YL)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminobutyl)(propan-2-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. The molecular formula of this compound is C7H18N2, and it has a molecular weight of 130.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Aminobutyl)(propan-2-yl)amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For example, the reaction of 2-chlorobutane with isopropylamine under basic conditions can yield this compound .
Another method involves the reductive amination of ketones or aldehydes. In this process, 2-butanone can be reacted with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminobutyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce primary amines .
Applications De Recherche Scientifique
(2-Aminobutyl)(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Aminobutyl)(propan-2-yl)amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The compound can also interact with enzymes and receptors, influencing biological processes such as neurotransmission and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A primary amine with one alkyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(2-Aminobutyl)(propan-2-yl)amine is unique due to its specific structure, which includes both a butyl and an isopropyl group attached to the nitrogen atom. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H18N2 |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
1-N-propan-2-ylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-7(8)5-9-6(2)3/h6-7,9H,4-5,8H2,1-3H3 |
Clé InChI |
LAPJOPGBISWWRP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




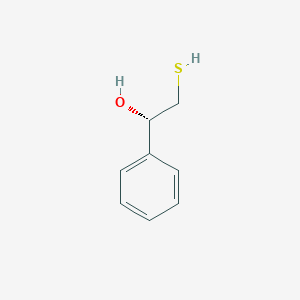

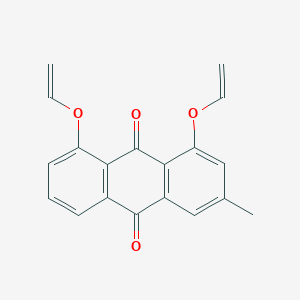


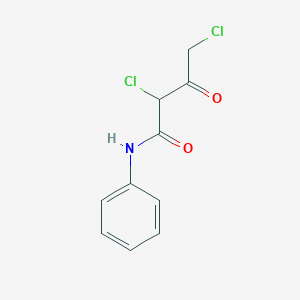


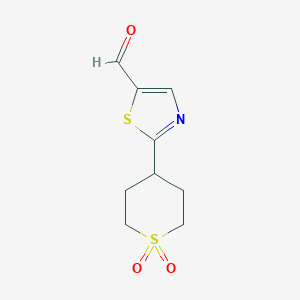
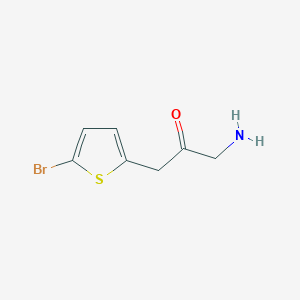
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
